molecular formula C17H15NO3S B275936 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid

カタログ番号 B275936
分子量: 313.4 g/mol
InChIキー: HQALQPGKJKUPTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in various inflammatory and infectious diseases.

作用機序

3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid exerts its effects by selectively inhibiting TLR4 signaling. TLR4 activation leads to the activation of multiple downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid binds to an intracellular domain of TLR4 and prevents the recruitment of adaptor proteins, thereby blocking downstream signaling.
Biochemical and Physiological Effects:
3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in response to TLR4 activation. In addition, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to reduce the infiltration of immune cells into inflamed tissues and to prevent tissue damage in various disease models.

実験室実験の利点と制限

One of the advantages of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid is its selectivity for TLR4 signaling, which allows for a more specific targeting of the innate immune response. In addition, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have a good safety profile in preclinical and clinical studies. However, one of the limitations of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid is its relatively short half-life, which may require frequent dosing in some applications.

将来の方向性

There are several potential future directions for the research and development of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid. One area of interest is the use of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid in combination with other therapies, such as antibiotics or immunomodulatory agents, for the treatment of infectious and inflammatory diseases. Another area of interest is the development of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid analogs with improved pharmacokinetic properties and efficacy. Finally, the use of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid in the treatment of other diseases, such as cancer and neurodegenerative disorders, is an area of active investigation.

合成法

The synthesis of 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the reaction of 2-bromo-5-nitrobenzoic acid with 2-thiophenemethanamine, followed by reduction of the nitro group, and subsequent condensation with 2-furaldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学的研究の応用

3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have a protective effect against lipopolysaccharide (LPS)-induced endotoxemia, sepsis, and acute lung injury. In addition, 3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

特性

分子式

C17H15NO3S

分子量

313.4 g/mol

IUPAC名

3-[5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H15NO3S/c19-17(20)13-4-1-3-12(9-13)16-7-6-14(21-16)10-18-11-15-5-2-8-22-15/h1-9,18H,10-11H2,(H,19,20)

InChIキー

HQALQPGKJKUPTF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CC=CS3

正規SMILES

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。